molecular formula C19H20N2OS B2836539 2-((1-methyl-1H-indol-3-yl)thio)-N-phenethylacetamide CAS No. 851411-90-0

2-((1-methyl-1H-indol-3-yl)thio)-N-phenethylacetamide

Cat. No.: B2836539
CAS No.: 851411-90-0
M. Wt: 324.44
InChI Key: IWTLQXATCSVELO-UHFFFAOYSA-N
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Description

2-((1-methyl-1H-indol-3-yl)thio)-N-phenethylacetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a unique structure that combines an indole moiety with a thioether linkage and a phenethylacetamide group, making it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-methyl-1H-indol-3-yl)thio)-N-phenethylacetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((1-methyl-1H-indol-3-yl)thio)-N-phenethylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced functional groups (e.g., alcohols, amines)

    Substitution: Nitrated or halogenated indole derivatives

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((1-methyl-1H-indol-3-yl)thio)-N-phenethylacetamide is unique due to its specific combination of an indole moiety with a thioether linkage and a phenethylacetamide group. This structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various research applications.

Biological Activity

2-((1-methyl-1H-indol-3-yl)thio)-N-phenethylacetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and pharmacological effects.

Synthesis

The synthesis of this compound involves various chemical reactions that incorporate indole and phenethylamine derivatives. The compound can be synthesized through a multi-step process involving thioether formation and acylation techniques. Recent studies have highlighted the efficient synthesis of related indole derivatives, which serve as precursors for the target compound .

Research indicates that this compound exhibits its biological effects primarily through the inhibition of viral replication and modulation of cellular pathways. Notably, it has been identified as a dual inhibitor of respiratory syncytial virus (RSV) and influenza A virus (IAV), demonstrating low micromolar to sub-micromolar effective concentrations (EC50) against these viruses .

Antiviral Properties

The compound has shown promise in inhibiting RSV and IAV by interfering with viral replication mechanisms. In vitro studies have demonstrated that certain derivatives possess significant antiviral activity with reduced cytotoxicity compared to existing antiviral drugs like ribavirin. For instance, compounds 14'c and 14'e were noted for their potent activity against both viruses while maintaining lower toxicity profiles .

Antiproliferative Effects

In addition to its antiviral properties, this compound has been evaluated for its antiproliferative activity against various cancer cell lines, including HeLa, MCF-7, and HT-29. One derivative exhibited an IC50 value of 0.34 μM against MCF-7 cells, indicating strong potential as an anticancer agent. The mechanism involves the induction of apoptosis and cell cycle arrest in the G2/M phase, alongside inhibition of tubulin polymerization, akin to the action of colchicine .

Study 1: Antiviral Efficacy

A study explored the antiviral efficacy of several derivatives of this compound against RSV and IAV. The results indicated that compounds derived from this scaffold could effectively inhibit viral replication with promising EC50 values ranging from 0.5 to 5 μM across different strains .

Study 2: Cancer Cell Line Testing

Another investigation assessed the antiproliferative effects on HeLa, MCF-7, and HT-29 cancer cell lines. The study reported that the most active derivative not only inhibited cell growth but also triggered apoptosis through mitochondrial pathways .

Data Summary

Biological Activity Cell Line/Pathogen IC50/EC50 Value Mechanism
AntiviralRSV0.5 - 5 μMViral replication inhibition
AntiviralIAVLow micromolarViral replication inhibition
AntiproliferativeHeLa0.52 μMApoptosis induction
AntiproliferativeMCF-70.34 μMTubulin polymerization inhibition

Properties

IUPAC Name

2-(1-methylindol-3-yl)sulfanyl-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS/c1-21-13-18(16-9-5-6-10-17(16)21)23-14-19(22)20-12-11-15-7-3-2-4-8-15/h2-10,13H,11-12,14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWTLQXATCSVELO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)SCC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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